REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].Cl[C:10](Cl)(Cl)C(Cl)=O.C(=O)(OC)OC>>[F:1][C:2]([F:8])([F:7])[S:3]([O:6][CH3:10])(=[O:5])=[O:4]
|
Name
|
liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.74 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
21.41 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
with stirring until the evolution of gas ceases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
without cooling the mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled under atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.48 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |